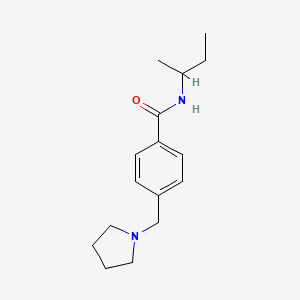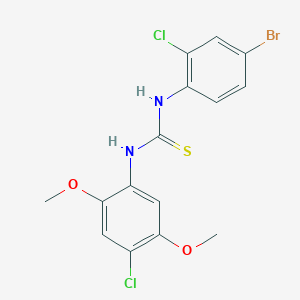![molecular formula C19H23N5O2 B4750774 1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B4750774.png)
1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine
説明
1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine is a chemical compound which has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of tetrazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The exact mechanism of action of 1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and the inhibition of COX-2 activity leads to a reduction in inflammation.
Biochemical and Physiological Effects:
1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been found to have antipyretic effects, which means it can reduce fever.
実験室実験の利点と制限
One of the advantages of using 1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine in lab experiments is its potential therapeutic applications. The compound has shown promising results in animal studies and is currently being studied further for its potential use in human clinical trials. Another advantage is that the compound is relatively easy to synthesize using standard laboratory techniques.
One of the limitations of using 1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore the compound's potential therapeutic applications. Another limitation is that the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of 1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine. One direction is to further explore the compound's potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail, which could lead to the development of more effective drugs that target the same pathway. Finally, future studies could focus on the safety and efficacy of the compound in human clinical trials, which could lead to its approval for use as a therapeutic agent.
科学的研究の応用
1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in animal studies and is currently being studied further for its potential use in human clinical trials.
特性
IUPAC Name |
1-ethyl-N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-4-24-19(21-22-23-24)20-12-16-6-5-7-17(25-3)18(16)26-13-15-10-8-14(2)9-11-15/h5-11H,4,12-13H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGLVRJTSOZGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4750701.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B4750708.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4750709.png)
![2-allyl-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4750716.png)


![N-(3-acetylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4750738.png)
![ethyl 4-methyl-3-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B4750741.png)
![4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4750749.png)
![5-(4-fluorophenyl)-N-(1-methyl-1H-benzimidazol-2-yl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4750763.png)

![ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4750782.png)

